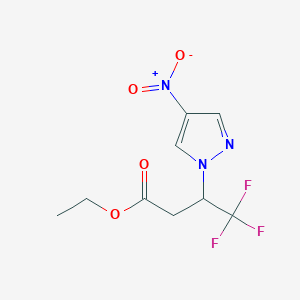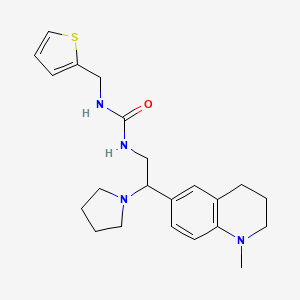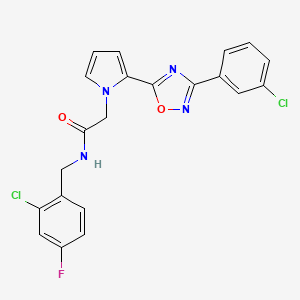
Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate is a fluorinated organic compound that features a trifluoromethyl group and a nitropyrazole moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with 4-nitropyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The nitropyrazole moiety can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the nitropyrazole moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted products where the trifluoromethyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitropyrazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4,4,4-trifluoro-2-butynoate
- Ethyl 4,4,4-trifluorocrotonate
- Ethyl trifluoroacetate
Uniqueness
Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate is unique due to the presence of both a trifluoromethyl group and a nitropyrazole moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
IUPAC Name |
ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O4/c1-2-19-8(16)3-7(9(10,11)12)14-5-6(4-13-14)15(17)18/h4-5,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSJLJMAQIIUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2563342.png)
![2-[(5-Bromothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol](/img/structure/B2563343.png)
![3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2563347.png)
![5-Ethyl-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2563349.png)


![4-butoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2563353.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2563357.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide](/img/structure/B2563360.png)
![1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2563361.png)
